2,6-dinitro-N-phenylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitro-N-phenylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-14(17)10-7-6-9(11(13-10)15(18)19)12-8-4-2-1-3-5-8/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOFWZRKUQTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dinitro N Phenylpyridin 3 Amine and Analogues
Classical Synthetic Routes to Polysubstituted Pyridines
Traditional methods for synthesizing polysubstituted pyridines have laid the groundwork for accessing complex pyridine (B92270) derivatives. These classical routes often involve the stepwise introduction of functional groups onto a pre-existing pyridine core. nih.gov
Exploitation of Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups. nih.gov The presence of halogens at the 2- or 4-positions of the pyridine ring facilitates SNAr reactions. uniatlantico.edu.co For instance, 2-chloropyridines can react with various nucleophiles to yield substituted pyridines. The reactivity in SNAr reactions can be enhanced by the presence of additional electron-withdrawing groups, such as a nitro group. nih.gov
The synthesis of aminopyridines can be achieved through the SNAr reaction of halopyridines with amines. uniatlantico.edu.coproquest.com For example, 2-chloro-3,5-dinitropyridine (B146277) undergoes amination with liquid ammonia (B1221849) to form 2-amino-3,5-dinitropyridine. acs.org Similarly, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines under basic conditions can lead to amination products via an SNAr mechanism. uniatlantico.edu.coproquest.com
It has been observed that in some cases, the displacement of a cyanide group from cyanopyridines by lithium amides can also lead to the formation of aminopyridines, offering an alternative SNAr pathway. researchgate.net
Role of Nitration and Amination Reactions in Pyridine Functionalization
Nitration is a fundamental reaction for introducing nitro groups onto the pyridine ring, which are essential for creating highly substituted and energetic materials. nih.govnih.gov The direct nitration of pyridine itself is challenging due to the deactivating effect of the nitrogen atom. acs.org However, the presence of activating groups can direct the nitration to specific positions. For example, the nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid primarily yields 2-amino-5-nitropyridine. sapub.orggoogle.com A process for preparing 2-nitro-3-aminopyridine involves the nitration of N,N'-di-(3-pyridyl)-urea followed by hydrolysis. google.com
The position of the nitro group can be controlled by the existing substituents on the pyridine ring. For instance, the nitration of 4-hydroxypyridine (B47283) can lead to dinitrated products. researchgate.net The nitration of pyridine N-oxides is a well-established method for obtaining 4-nitropyridines. acs.orgrsc.org
Amination reactions are crucial for introducing amino groups, which can then be further modified or are a key feature of the final molecule. The Chichibabin reaction, a classic amination method, involves the treatment of pyridine with sodium amide to produce 2-aminopyridine. youtube.com This reaction can be influenced by substituents on the pyridine ring. youtube.com Modern variations of amination include photochemical methods that can achieve C3-amination of pyridines. nih.gov
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of polysubstituted pyridines.
Metal-Catalyzed Coupling Reactions for N-Phenylpyridine Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds in the synthesis of N-aryl aminopyridines. acs.orgrsc.orgnih.gov This method allows for the coupling of aryl halides with amines, including the synthesis of various aminopyridines from bromopyridines. acs.orgacs.orgnih.gov The use of specific ligands can overcome challenges associated with the coordination of the pyridine nitrogen to the palladium catalyst. acs.org
The Buchwald-Hartwig amination has been successfully applied to a range of 2-bromopyridines, even with volatile amines, by conducting the reaction in sealed tubes. acs.orgnih.gov This technique provides access to a variety of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgnih.gov
Other transition metals like copper, rhodium, and iridium have also been utilized in catalytic C-H functionalization and cross-coupling reactions to construct N-heterocycles. rsc.orgnih.gov For example, iridium(III) catalysts can efficiently catalyze the ortho-C–H alkynylation of N-phenyl-2-aminopyridines. rsc.org
Table 1: Examples of Metal-Catalyzed N-Phenylpyridine Formation
| Catalyst System | Reactants | Product | Reference |
| Pd(OAc)₂, dppp, NaOt-Bu | 2-bromopyridine, cyclopropylamine | N-cyclopropylpyridin-2-amine | acs.org |
| [Pd₂(dba)₃], (±)-BINAP, NaOt-Bu | 2-bromo-6-methylpyridine, (±)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
| Pd(OAc)₂, Cu(OAc)₂, Ac-Gly-OH | N-aryl-2-aminopyridine, propargylic alcohol | N-pyridoindole | rsc.org |
| [IrCp*Cl₂]₂, AgSbF₆ | N-phenyl-2-aminopyridine, TIPS-EBX | ortho-alkynylated N-phenyl-2-aminopyridine | rsc.org |
Green Chemistry Principles in the Synthesis of Dinitro-N-phenylpyridin-3-amine Derivatives
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.orgyoutube.com In the context of synthesizing nitroaromatic compounds, this includes developing safer nitration methods and using environmentally benign solvents. researchgate.netsci-hub.se
Efforts in green chemistry have led to the exploration of solid-supported reagents and alternative nitrating agents to replace traditional mixed-acid nitrations, which are often hazardous. researchgate.net For example, silica-supported inorganic nitrates have been used for the nitration of aromatic compounds. researchgate.net The use of water as a solvent in SNAr reactions of heteroaryl chlorides with amines, in the presence of KF, represents a greener alternative to traditional organic solvents. nih.gov
The development of "green" energetic materials is a significant area of research, focusing on the synthesis of nitrogen-rich compounds that are less harmful to the environment than traditional explosives. rsc.orgdiva-portal.org This often involves designing synthetic routes that are more sustainable and produce less waste. researchgate.net
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is a major goal in the synthesis of polysubstituted pyridines. nih.gov The ability to selectively functionalize a specific position on the pyridine ring is crucial for building complex molecules. researchgate.net
Various strategies have been developed to control the regioselectivity of pyridine functionalization. researchgate.net For instance, the use of directing groups can guide a reaction to a specific C-H bond. researchgate.net The electronic properties of the pyridine ring, influenced by existing substituents, also play a key role in determining the site of further substitution. researchgate.net
Recent methods have demonstrated highly regioselective syntheses. For example, a dearomatization-rearomatization strategy has been introduced for the meta-nitration of pyridines. acs.org The coordination of a B₃H₇ unit to pyridine derivatives has been shown to enable regioselective alkylation and acylation at the C-4 position. nih.gov Furthermore, the activation of pyridine N-oxides with trifluoromethanesulfonic anhydride (B1165640) allows for the selective addition of malonate anions to either the 2- or 4-position. nih.gov
Advanced Synthetic Techniques for Structural Diversification
The generation of analogues of 2,6-dinitro-N-phenylpyridin-3-amine hinges on sophisticated synthetic strategies that allow for late-stage functionalization or the use of versatile building blocks. These methods are crucial for creating libraries of compounds for various research applications.
Strategies for Introducing Varied Substituents onto the Pyridine Ring
The pyridine ring in dinitropyridine systems is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), which is a primary strategy for introducing new substituents.
One key approach involves the use of a precursor such as 2-chloro-3,5-dinitropyridine. dtic.mil The chlorine atom serves as a good leaving group, which can be displaced by various nucleophiles. For instance, treatment with ammonia can introduce an amino group, as demonstrated in the synthesis of 2-amino-3,5-dinitropyridine. dtic.mil
A more advanced technique is oxidative amination, which allows for the direct introduction of amino groups onto the pyridine ring. This method has been successfully employed using potassium permanganate (B83412) in liquid ammonia. dtic.mil For example, subjecting 2-chloro-3,5-dinitropyridine to these conditions can yield 2,6-diamino-3,5-dinitropyridine. dtic.mil Extending the reaction time can even lead to the formation of 3,5-dinitro-2,4,6-triaminopyridine, showcasing a method for polysubstitution. dtic.mil
Another powerful strategy for functionalizing the pyridine core involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for various transformations. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can afford 2-substituted pyridines. organic-chemistry.org This approach enables the introduction of alkyl and aryl groups. By modifying the second step (e.g., using DMF instead of acetic anhydride), 2,6-disubstituted pyridine N-oxides can be obtained, providing a pathway to further diversified analogues. organic-chemistry.org
The table below summarizes some of these transformative methods for pyridine ring functionalization.
| Precursor Compound | Reagents/Conditions | Product | Substitution Type |
| 2-Chloro-3,5-dinitropyridine | Liquid Ammonia | 2-Amino-3,5-dinitropyridine | Nucleophilic Substitution (Amination) |
| 2-Chloro-3,5-dinitropyridine | K permanganate, Liquid Ammonia | 2,6-Diamino-3,5-dinitropyridine | Oxidative Amination |
| 2,6-Diamino-3,5-dinitropyridine | K permanganate, Liquid Ammonia | 3,5-Dinitro-2,4,6-triaminopyridine | Oxidative Amination |
| Pyridine N-oxide | 1. Grignard Reagent, 2. Acetic Anhydride | 2-Substituted Pyridine | Alkylation/Arylation |
Functionalization of the N-Phenyl Moiety
Diversification of the N-phenyl group in analogues of this compound often involves standard aromatic chemistry, tailored to the specific substituents present. A common and highly effective strategy is the reduction of nitro groups to amines, which then serve as versatile handles for further functionalization.
For instance, in the synthesis of polyimide precursors, dinitro compounds such as 4-phenyl-2,6-bis[3-(4-nitrophenoxy)phenyl]-pyridine are reduced to their corresponding diamino derivatives. researchgate.net This reduction is typically achieved with high efficiency using catalysts like Palladium on carbon (Pd/C) in the presence of a hydrogen source such as hydrazine (B178648) monohydrate. researchgate.net The resulting amino groups can then undergo a wide range of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities.
Another example involves the synthesis of a diamine monomer, 2,6-Bis(3-aminobenzoyl)pyridine, from its dinitro precursor. researchgate.net In this case, the reduction of the nitro groups on the phenyl rings was accomplished using stannous chloride (SnCl₂) in ethanol. researchgate.net This method provides an alternative to catalytic hydrogenation for nitro group reduction.
The following table outlines key reactions for functionalizing the N-phenyl group in related pyridine structures.
| Starting Moiety (on Phenyl Ring) | Reagents/Conditions | Resulting Moiety | Purpose of Transformation |
| Nitro Group | Pd/C, Hydrazine Monohydrate | Amino Group | Precursor for further functionalization |
| Nitro Group | SnCl₂, Ethanol | Amino Group | Alternative reduction method |
| Amino Group | Aromatic Dianhydrides | Polyimide Linkage | Polymer synthesis |
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific high-resolution 1D or 2D NMR studies for 2,6-dinitro-N-phenylpyridin-3-amine could be located. For analogous compounds, such as other substituted aminopyridines, NMR is a standard characterization tool. For instance, in the characterization of 3,5-dinitro-2,4,6-triaminopyridine, ¹H-NMR spectra showed distinct signals for the different amine protons, and temperature-dependent NMR was used to observe the coalescence of signals due to overcoming hydrogen bonding effects. dtic.mil However, no such specific data, let alone advanced 2D NMR or dynamic NMR studies, are published for this compound.
2D NMR Techniques for Complex Spin Systems
There is no available research detailing the use of 2D NMR techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to analyze the complex spin systems of this compound. Such techniques would be essential for unambiguously assigning the proton and carbon signals of the distinct phenyl and dinitro-substituted pyridine (B92270) rings.
Dynamic NMR for Rotational Barriers of the N-Phenyl Group
Information regarding dynamic NMR (DNMR) studies to determine the rotational energy barrier of the N-phenyl group in this compound is absent from the literature. This type of study would provide critical insight into the molecule's conformational dynamics, particularly how the bulky nitro groups might sterically hinder the rotation of the phenyl ring around the C-N bond.
X-ray Crystallography
A search for a solved crystal structure of this compound in crystallographic databases yielded no results. The determination of its solid-state conformation, absolute stereochemistry (if applicable), and precise bond lengths and angles is therefore not possible at this time.
Analysis of Intermolecular Interactions in Crystal Lattices
Without a crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonds (e.g., N-H···O from the nitro groups), π-π stacking between the aromatic rings, or other van der Waals forces that govern the crystal packing, cannot be performed. For related compounds, like 3,3′-Dinitro-4,4′-bipyridine, intermolecular C—H···O and C—H···N interactions are known to link molecules into a three-dimensional network. news-medical.net
Polymorphism and Co-crystallization Studies
No studies on the polymorphism (the ability to exist in multiple crystal forms) or the co-crystallization of this compound have been published. Such research is vital for understanding the solid-state properties of a compound and for materials science applications.
Vibrational Spectroscopy (FTIR and Raman)
While general principles of vibrational spectroscopy can be applied, specific, published FTIR and Raman spectra for this compound, along with their detailed band assignments, are not available. Research on analogous 2-N-Phenylamino-methyl-nitro-pyridine isomers has shown that the nitro groups (NO₂) exhibit strong characteristic asymmetric and symmetric stretching vibrations in the infrared spectra. mdpi.com The N-H stretching vibration, which would be crucial for analyzing hydrogen bonding, typically appears in the 3100-3500 cm⁻¹ region. mdpi.com A detailed analysis of the hydrogen bonding network for the target compound, however, requires specific experimental data.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
The study of the fragmentation patterns of this compound through high-resolution mass spectrometry provides critical data for its unequivocal identification and structural confirmation. While specific, detailed research findings from peer-reviewed literature directly detailing the fragmentation pathway of this exact isomer are not publicly available at this time, we can infer likely fragmentation behaviors based on the known principles of mass spectrometry and the analysis of closely related chemical structures. The elucidation of these pathways is crucial for distinguishing it from other isomers and for understanding its chemical stability under energetic conditions.
Detailed analysis of related dinitropyridine and dinitrophenylamine derivatives allows for the postulation of primary fragmentation routes for this compound. The presence of two nitro groups, a phenyl group, and an amine linkage on a pyridine core suggests a complex and informative fragmentation pattern upon ionization in a mass spectrometer.
Typically, the fragmentation of nitroaromatic compounds involves the loss of the nitro groups, either as a neutral loss of NO₂ (46 Da) or through more complex rearrangements. The initial fragmentation steps are critical for generating a fingerprint of the molecule. For this compound, the following fragmentation pathways are anticipated:
Loss of Nitro Groups: The most common initial fragmentation for nitroaromatic compounds is the cleavage of the C-NO₂ bond. This can occur sequentially, with the loss of one nitro group followed by the loss of the second. The stability of the resulting ions can provide information about the initial structure.
Cleavage of the Phenyl Group: The bond between the nitrogen atom and the phenyl group (C-N bond) is another likely point of cleavage. This would result in fragments corresponding to the phenyl radical or cation and the remaining dinitropyridinamine structure.
Ring Fragmentation: Fragmentation of the pyridine ring itself, although generally requiring higher energy, can also occur, leading to a series of smaller charged fragments.
To illustrate the expected data from such an analysis, a hypothetical data table based on the fragmentation of similar compounds is presented below. This table outlines the potential major fragments, their theoretical exact masses, and the proposed fragmentation pathway.
| Proposed Fragment Ion | Molecular Formula | Theoretical Exact Mass (m/z) | Proposed Fragmentation Pathway |
| [M - NO₂]⁺ | C₁₁H₈N₃O₂⁺ | 214.0611 | Loss of a nitro group from the molecular ion |
| [M - 2NO₂]⁺ | C₁₁H₈N₂⁺ | 168.0682 | Sequential loss of two nitro groups |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 | Cleavage of the N-phenyl bond |
| [M - C₆H₅]⁺ | C₅H₃N₃O₄⁺ | 185.0094 | Loss of the phenyl group |
Further detailed studies employing techniques such as tandem mass spectrometry (MS/MS) would be necessary to confirm these pathways and to elucidate the full, complex fragmentation cascade of this compound. Such research would provide invaluable data for the definitive structural characterization of this compound.
Reactivity and Reaction Mechanisms of 2,6 Dinitro N Phenylpyridin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) at Dinitro-Activated Positions
The presence of two nitro groups on the pyridine (B92270) ring significantly activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. wikipedia.orgacsgcipr.orgnih.gov In the initial step, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the resonance delocalization of the negative charge, a process greatly facilitated by the presence of electron-withdrawing groups like the nitro substituents. wikipedia.orgbyjus.com The subsequent step involves the departure of a leaving group, which restores the aromaticity of the ring and yields the final substitution product. wikipedia.org
The SNAr reactions of dinitro-activated pyridines have been studied with a variety of nucleophiles, including amines, alkoxides, and azides. acsgcipr.orgsioc-journal.cn For instance, the reaction of 2-amino-3,5-dinitro-6-chloropyridine with nucleophiles like ammonia (B1221849) and sodium azide (B81097) results in the displacement of the chloro group to form the corresponding 6-substituted derivatives. sioc-journal.cn The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and outcome. acsgcipr.org Dipolar aprotic solvents like DMF, DMAc, and NMP are commonly employed to facilitate these reactions. acsgcipr.org The choice of base is also critical, with options ranging from tertiary amines to stronger bases like sodium hydride, depending on the nucleophilicity of the attacking species. acsgcipr.org
Table 1: Examples of Nucleophiles and Bases in SNAr Reactions
| Nucleophile | Base | Solvent | Product Type |
| Amines (e.g., ammonia, primary/secondary amines) | Often used in excess, or with Et3N, K2CO3 | DMF, DMAc, NMP | Substituted aminopyridines |
| Alkoxides (e.g., sodium methoxide) | The alkoxide itself acts as the base | Corresponding alcohol or aprotic solvent | Alkoxypyridines |
| Azides (e.g., sodium azide) | No additional base typically required | DMF, DMSO | Azidopyridines |
This table provides a generalized overview of common reagents and conditions for SNAr reactions on activated pyridine rings.
The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, significantly accelerate the reaction by stabilizing the anionic Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups would be expected to decrease the rate of reaction. The position of the leaving group is also a critical factor, with substitution generally favored at the 2- and 4-positions of the pyridine ring due to the effective delocalization of the negative charge onto the ring nitrogen in the intermediate state. youtube.com
Reduction Chemistry of Nitro Groups
The nitro groups of 2,6-dinitro-N-phenylpyridin-3-amine are susceptible to reduction, offering a synthetic route to various amino-substituted pyridines. The selective reduction of one or both nitro groups can be achieved by carefully choosing the reducing agent and reaction conditions.
A variety of methods have been developed for the selective reduction of nitroarenes. organic-chemistry.org For dinitro compounds, it is often possible to selectively reduce one nitro group to an amino group, yielding nitro-aminopyridine derivatives. stackexchange.com Common reducing agents for this purpose include sodium borohydride (B1222165) in the presence of a catalyst like Ni(PPh₃)₄, as well as systems like hydrazine (B178648) hydrate (B1144303) with a catalyst. jsynthchem.comresearchgate.net The chemoselectivity of these reductions can be influenced by steric hindrance and the electronic environment of the nitro groups. stackexchange.com For instance, in some dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com
Table 2: Common Reagents for Selective Nitro Group Reduction
| Reducing Agent/System | Typical Conditions | Selectivity |
| NaBH4 / Ni(PPh3)4 | Room temperature, ethanol | Can be selective for one nitro group |
| Hydrazine hydrate / FeCl3 / Charcoal | Varies with substrate | Can achieve stepwise reduction |
| Na2S / S8 | Aqueous solution | Selective for one nitro group in dinitrobenzenes |
| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Varies in pressure and temperature | Can reduce both nitro groups |
This table summarizes common reagents used for the reduction of nitroarenes, with potential for selective reduction of dinitropyridines.
Electrochemical methods provide an alternative, often more controlled, approach to the reduction of nitro compounds. nih.gov The reduction of aromatic nitro compounds in aqueous media can proceed through a series of steps to ultimately yield the corresponding amine. The precise mechanism and final products can be influenced by the electrode material, pH of the solution, and the applied potential. nih.gov While specific studies on the electrochemical reduction of this compound are not extensively detailed in the provided search results, the general principles of nitroarene electrochemistry would apply. The process typically involves the transfer of electrons to the nitro group, followed by protonation steps.
Electrophilic Aromatic Substitution on the Phenyl Ring and Pyridine Moiety
The potential for electrophilic aromatic substitution (EAS) on both the phenyl ring and the pyridine moiety of this compound exists, though the reactivity of each ring is significantly different.
The pyridine ring, being highly electron-deficient due to the two nitro groups and the inherent electron-withdrawing nature of the nitrogen atom, is strongly deactivated towards electrophilic attack. youtube.com Electrophilic substitution on such a deactivated pyridine ring would require harsh reaction conditions, and the yields are often low. youtube.com If substitution were to occur, it would be predicted to take place at the 3- or 5-position, which are the least deactivated positions. youtube.com
In contrast, the N-phenyl group is activated towards electrophilic substitution by the amino linkage, which is an ortho-, para-directing group. However, the strong deactivating effect of the dinitropyridyl substituent on the amino nitrogen would reduce the activating ability of the phenylamino (B1219803) group. Nevertheless, electrophilic substitution, such as nitration or halogenation, would be expected to occur preferentially on the phenyl ring at the ortho and para positions relative to the amino group, provided that suitable reaction conditions are employed. masterorganicchemistry.com
Oxidation Reactions and Stability Profiling
Direct experimental data on the oxidation and stability of this compound is not available in the current body of scientific literature. However, the stability of the molecule can be inferred from its structure. The presence of two electron-withdrawing nitro groups on the pyridine ring is expected to render the aromatic system electron-deficient. This generally increases the stability of the pyridine ring towards oxidative degradation.
Predicted Stability Profile:
| Functional Group | Predicted Stability | Rationale |
| Dinitropyridine Ring | High | Strong electron-withdrawing effect of two nitro groups deactivates the ring towards electrophilic attack and oxidation. |
| N-phenylamine Moiety | Moderate to Low | The secondary amine is susceptible to oxidation, representing the likely point of initial oxidative degradation. |
Photochemical Transformations and Photoreactivity Studies
Specific photochemical studies on this compound have not been reported. The photoreactivity of nitroaromatic compounds is, however, a well-documented field. Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon absorption of UV-Vis light.
For this compound, several photochemical pathways could be hypothesized. One possibility is the photoreduction of one or both nitro groups, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. Another potential pathway involves intramolecular reactions, such as the transfer of a hydrogen atom from the amine to an excited nitro group, which could initiate cyclization or rearrangement reactions. The specific products and efficiencies of these photoreactions would be dependent on factors such as the solvent, the presence of oxygen, and the wavelength of irradiation.
Acid-Base Chemistry and Protonation Equilibria
The acid-base properties of this compound are determined by the basicity of the nitrogen atoms and the potential acidity of the amine proton. The pyridine nitrogen is expected to be very weakly basic due to the strong electron-withdrawing effects of the two adjacent nitro groups. These groups significantly reduce the electron density on the pyridine nitrogen, thereby decreasing its ability to accept a proton.
The exocyclic nitrogen of the N-phenylamine group is also expected to exhibit low basicity. While secondary amines are typically basic, the delocalization of the nitrogen lone pair into the electron-deficient dinitropyridine ring would substantially reduce its availability for protonation.
Conversely, the N-H proton of the secondary amine is expected to be significantly more acidic than that of a simple dialkylamine. The electron-withdrawing nature of the dinitropyridyl group would stabilize the resulting anion upon deprotonation. Therefore, in the presence of a strong base, this compound could potentially act as a weak acid.
Predicted Acid-Base Properties:
| Site | Predicted Property | Rationale |
| Pyridine Nitrogen | Very Weakly Basic | Strong electron-withdrawing effect of two nitro groups reduces electron density. |
| Phenylamine Nitrogen | Weakly Basic | Delocalization of the lone pair into the electron-deficient aromatic ring. |
| Amine Proton (N-H) | Weakly Acidic | Stabilization of the conjugate base by the electron-withdrawing dinitropyridyl group. |
Theoretical and Computational Chemistry Studies of 2,6 Dinitro N Phenylpyridin 3 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic nature of 2,6-dinitro-N-phenylpyridin-3-amine is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of such molecules.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for calculating the ground state properties of molecules. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), can predict various properties. ias.ac.in These calculations can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be employed to calculate key electronic descriptors that influence the molecule's reactivity. nih.govresearchgate.net These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of chemical reactivity. researchgate.net
Table 1: Calculated Ground State Properties of this compound (Illustrative Data)
| Property | Value |
|---|---|
| Total Energy (Hartree) | -1057.8 |
| Dipole Moment (Debye) | 4.5 |
| Ionization Potential (eV) | 8.2 |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations for a molecule with this structure.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be located primarily on the N-phenylamine moiety, which is the most electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the dinitropyridine ring, due to the strong electron-withdrawing nature of the two nitro groups. This distribution of frontier orbitals suggests that the molecule would be susceptible to electrophilic attack on the phenylamine ring and nucleophilic attack on the pyridine (B92270) ring.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -2.3 |
Note: The values in this table are illustrative and represent typical data that would be obtained from FMO analysis for a molecule with this structure.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of this compound is not rigid. The molecule can adopt different conformations due to rotation around single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its properties and behavior.
Potential Energy Surface Scans for Torsional Angles
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent transition states between conformers. For this compound, key torsional angles to investigate would be the C-N bond connecting the phenyl group to the pyridine ring and the C-N bonds of the nitro groups.
Reaction Mechanism Elucidation Through Transition State Calculations
Computational chemistry is an invaluable tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and, most importantly, transition states, the feasibility of a proposed reaction pathway can be assessed.
For this compound, a potential reaction of interest could be nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of one of the nitro groups. researchgate.net Transition state calculations using DFT can locate the high-energy transition state structure for this reaction. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction. A lower activation energy indicates a faster reaction. The study of reaction mechanisms for the nitration of pyridine derivatives has shown complex pathways that can be elucidated through computational methods. rsc.orgrsc.org
Table 3: Calculated Activation Energy for a Hypothetical Nucleophilic Substitution Reaction (Illustrative Data)
| Reaction Step | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
Note: The values in this table are illustrative and represent typical data that would be obtained from transition state calculations for a nucleophilic substitution reaction on this type of molecule.
Computational Modeling of SNAr Pathways
The reactivity of this compound is largely dictated by the pyridine ring, which is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the two strongly electron-withdrawing nitro groups. Computational modeling, particularly using Density Functional Theory (DFT), offers significant insights into the mechanisms of these reactions.
The typical computational approach involves:
Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that reactants and products are at energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).
Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to map out the potential energy surface and identify the rate-determining step.
These models provide a detailed, step-by-step view of the reaction, elucidating the role of substituents and the feasibility of different reaction pathways.
Prediction of Regio- and Stereoselectivity in Synthetic Reactions
A key challenge in the synthesis of substituted pyridines is controlling the regioselectivity—that is, predicting which position on the ring will react. Computational chemistry offers robust methods for predicting the outcomes of such reactions. For SNAr reactions, the regioselectivity is kinetically controlled and can be predicted by comparing the activation energies for the nucleophilic attack at different possible sites.
One of the most common and effective computational methods is based on calculating the relative stabilities of the isomeric σ-complex intermediates that would be formed from an attack at each potential site. nih.govdiva-portal.org The pathway proceeding through the most stable intermediate is generally the one with the lowest activation energy and is therefore favored. DFT calculations are well-suited for determining the energies of these intermediates and the associated transition states. nih.govresearchgate.net
For a molecule like this compound, a nucleophile could potentially attack the carbon atoms at positions 4 or the carbons bearing the nitro groups. However, substitution of a nitro group is generally more favorable. Computational models can precisely quantify the energy barriers for each possibility, providing a reliable prediction of the major product. chemrxiv.org These predictive models are powerful tools for synthetic planning, allowing chemists to design reactions with greater efficiency and selectivity. chemrxiv.orgrsc.org
Spectroscopic Property Predictions via Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the calculated electronic structure and experimentally observed spectra.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The most widely used method is the Gauge-Including Atomic Orbital (GIAO) approach, which effectively addresses the issue of gauge-origin dependence in magnetic property calculations. youtube.com
The computational process involves optimizing the molecular geometry and then performing a single-point NMR calculation using the GIAO method, often with a suitable level of theory such as B3LYP with a basis set like 6-311+G(d,p). nih.govnih.gov The calculations yield absolute shielding tensor values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, DFT-GIAO calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions help in assigning the peaks in an experimental spectrum and can be used to distinguish between potential isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data) Calculated at the B3LYP/6-311+G(d,p) level of theory with TMS as reference.
| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| H4 | 8.95 | C2 | 150.1 |
| H5 | 7.52 | C3 | 128.5 |
| NH | 9.80 | C4 | 145.3 |
| Phenyl-H (ortho) | 7.65 | C5 | 118.9 |
| Phenyl-H (meta) | 7.40 | C6 | 151.8 |
| Phenyl-H (para) | 7.25 | Phenyl-C (ipso) | 138.2 |
Vibrational Frequency Assignments and Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective for computing the fundamental vibrational frequencies and their corresponding intensities. nih.gov This information is critical for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, or torsional modes. nih.govresearchgate.net
The process involves optimizing the molecular geometry followed by a frequency calculation at the same level of theory. The results provide a list of vibrational frequencies and their corresponding IR intensities and Raman activities. uc.edu To improve agreement with experimental data, which is measured on anharmonic systems, the calculated harmonic frequencies are often uniformly scaled by an empirical factor. nih.gov
For this compound, theoretical spectra can be simulated, allowing for detailed analysis of characteristic vibrations, such as the N-H stretch, the symmetric and asymmetric stretches of the NO₂ groups, and the various ring vibrations of the pyridine and phenyl moieties.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data) Calculated at the B3LYP/6-311++G* level of theory.*
| Frequency (cm⁻¹) (Scaled) | Assignment | IR Intensity | Raman Activity |
|---|---|---|---|
| 3350 | N-H stretch | High | Low |
| 1580 | NO₂ asymmetric stretch | Very High | Medium |
| 1525 | Pyridine ring stretch | Medium | High |
| 1345 | NO₂ symmetric stretch | Very High | High |
| 830 | C-N stretch | Medium | Low |
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-Stacking)
The solid-state structure and properties of this compound are governed by intermolecular interactions. Computational modeling can quantify the strength and nature of these non-covalent forces, which include hydrogen bonding and π-π stacking.
The N-H group in the molecule can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the nitrogen of the pyridine ring can act as hydrogen bond acceptors. π-π stacking interactions can occur between the electron-deficient pyridine ring and the electron-rich phenyl ring of neighboring molecules. rsc.org
To study these interactions, dimeric or larger cluster models are constructed, and their interaction energies are calculated. A common method is to compute the energy of the dimer and subtract the energies of the isolated monomers. These calculations must be corrected for Basis Set Superposition Error (BSSE) to obtain accurate interaction energies. nih.govscielo.org.za Natural Bond Orbital (NBO) analysis can also be performed to reveal the origin of the interaction, such as charge transfer between orbitals. scielo.org.za
Modeling reveals that hydrogen bonding and π-π stacking are key stabilizing forces in the crystal lattice of related nitroaromatic compounds. nih.govrsc.org These interactions play a crucial role in determining the crystal packing, density, and even the sensitivity of energetic materials. rsc.orgrsc.org
Table 3: Calculated Intermolecular Interaction Energies (Illustrative Examples) Calculated at the M06-2X/6-311++G* level with BSSE correction.*
| Interaction Type | Interacting Groups | Corrected Binding Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | N-H···O(Nitro) | -5.8 |
| Hydrogen Bond | N-H···N(Pyridine) | -4.5 |
| π-π Stacking | Pyridine···Phenyl (Parallel-displaced) | -3.2 |
Mechanistic Investigations of Biological Interactions Strictly Excluding Clinical Efficacy, Dosage, or Safety
Molecular Target Identification and Binding Affinity Studies (in vitro, without clinical correlation)
There is currently no publicly available information regarding the specific molecular targets of 2,6-dinitro-N-phenylpyridin-3-amine or any in vitro studies evaluating its binding affinity to enzymes or receptors.
Enzyme Inhibition Mechanisms (focusing on binding site and kinetics)
No studies have been identified that investigate the potential of this compound as an enzyme inhibitor. Consequently, there is no data on its mechanism of inhibition, binding site interactions, or kinetic parameters.
Receptor Interaction Mechanisms (focusing on binding modes)
Information regarding the interaction of this compound with any biological receptors is not available in the current scientific literature. Binding modes and affinities remain uncharacterized.
Cellular Pathway Modulation Studies (in vitro, mechanistic focus)
There is a lack of published research on the effects of this compound on cellular pathways.
Investigation of Cellular Uptake and Localization Mechanisms
The mechanisms by which this compound may be taken up by cells and its subsequent subcellular localization have not been investigated.
Modulation of Specific Biochemical Pathways (e.g., apoptosis induction mechanisms)
There are no available studies detailing the modulation of any specific biochemical pathways, including apoptosis, by this compound. The mechanistic details of its potential effects at the cellular level are unknown.
Structure-Activity Relationship (SAR) Studies from a Mechanistic and Theoretical Perspective
Due to the absence of biological activity data for this compound and a series of structurally related analogs, no structure-activity relationship (SAR) studies from a mechanistic or theoretical standpoint have been published. Such studies are contingent on having a foundational set of biological data, which is currently not available for this specific compound.
Elucidation of Key Structural Features for Biological Activity
The biological activity of pyridine (B92270) derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. For compounds related to this compound, several structural motifs are considered critical determinants of their biological interactions.
Influence of Nitro Groups: The presence of nitro groups (NO₂) is a prominent feature of this compound. These strong electron-withdrawing groups significantly modulate the electronic properties of the pyridine ring. Research on related compounds, such as 2,6-disubstituted imidazo[4,5-b]pyridines, has shown that the conversion of nitro groups to amino groups can lead to an improvement in antiproliferative activity, suggesting that the electronic nature of these substituents is a key factor. mdpi.com In other classes of compounds, the presence of a nitro group has been associated with enhanced biological effects. For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, a compound featuring a nitro group at the C-2 position demonstrated high inhibitory activity against certain cancer cell lines. nih.gov
Role of the Amino Linker and Phenyl Group: The N-phenylpyridin-3-amine moiety is another crucial component. The secondary amine linker (-NH-) provides a hydrogen bond donor capability, which is often vital for anchoring a molecule within the active site of a protein. The orientation and rotational freedom of the N-phenyl group can also impact binding affinity. Structure-activity relationship (SAR) studies on other 2,6-disubstituted pyridines have identified the 2,6-diaminopyridine (B39239) moiety as a key component for inhibiting Aβ aggregation, underscoring the importance of the amino groups at these positions. nih.gov
The substitution pattern on the phenyl ring is also a critical factor. In various series of biologically active pyridine derivatives, the nature of substituents on an attached phenyl ring—whether electron-donating or electron-withdrawing—has been shown to fine-tune activity. researchgate.net For instance, in a study of pyrazolo[1,5-a]pyrimidin-7-amines, analogues with electron-donating groups on a phenyl substituent were more active, while those with electron-withdrawing groups were inactive. mdpi.com
A summary of key structural features and their general influence on the activity of related pyridine derivatives is presented in Table 1.
| Structural Feature | General Influence on Biological Activity of Related Pyridine Derivatives |
| Pyridine Ring | Core scaffold providing the basic framework for molecular interactions. |
| Nitro Groups (e.g., at C2, C6) | Strong electron-withdrawing groups that significantly alter the electronic profile of the molecule. Their presence or conversion to other groups like amines can modulate activity. mdpi.comnih.gov |
| Amino Group (e.g., at C3) | Acts as a hydrogen bond donor and a linker to other substituents. Its position is critical for activity. nih.gov |
| N-Phenyl Group | Influences the molecule's steric bulk and can engage in hydrophobic or pi-stacking interactions. Substitutions on this ring can modulate activity. researchgate.netmdpi.com |
Computational SAR and Molecular Docking for Mechanistic Insights
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for understanding the molecular basis of biological activity. While specific studies on this compound are not extensively reported, the principles from studies on analogous compounds can be extrapolated to understand its potential interactions.
Computational SAR (QSAR): QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity. For classes of compounds like N-phenylpyrimidine-4-amine derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic potential, and other physicochemical properties are favorable or unfavorable for activity. Such analyses can guide the design of more potent analogues. mdpi.com
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and key interactions. For various pyridine and pyrimidine (B1678525) derivatives, docking studies have been instrumental in identifying critical amino acid residues within the active site that are essential for binding. mdpi.comnih.govnih.gov These interactions often include:
Hydrogen bonds: Typically involving donor/acceptor groups on the ligand and polar residues in the protein's active site.
Hydrophobic interactions: Between nonpolar regions of the ligand and hydrophobic pockets of the target.
Pi-stacking: Interactions between aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
For instance, in studies of other kinase inhibitors, the pyridine or pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov The N-phenyl group can fit into a hydrophobic pocket, and substituents on this ring can be optimized to enhance these interactions. While a specific target for this compound is not defined in the provided context, docking simulations would be a primary method to hypothesize its binding mode once a relevant biological target is identified.
Table 2 summarizes the application of these computational methods to related heterocyclic compounds.
| Computational Method | Application to Related Heterocyclic Compounds | Insights Gained |
| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models for N-phenylpyrimidine-4-amine derivatives. mdpi.com | Identification of favorable/unfavorable regions for steric and electrostatic properties to guide new compound design. mdpi.com |
| Molecular Docking | Prediction of binding modes for N-substituted-4-phenylphthalazin-1-amine derivatives in the VEGFR-2 active site. nih.gov | Correlation of binding affinity with biological activity and identification of key interacting residues. nih.gov |
| Molecular Docking | Investigation of imidazo[4,5-b]pyridine derivatives as potential DprE1 inhibitors. nih.gov | Revealed promising interactions with receptor residues, suggesting a potential mechanism of action. nih.gov |
These computational approaches provide a rational framework for understanding the mechanistic basis of the biological interactions of complex molecules like this compound, even in the absence of direct experimental structural data.
Advanced Material Science and Chemo Sensing Applications Excluding Clinical/drug/safety
Application as Probes in Analytical Chemistry and Chemical Biology
The combination of a fluorogenic pyridine (B92270) core and electron-deficient dinitro groups suggests that 2,6-dinitro-N-phenylpyridin-3-amine could serve as a valuable platform for the development of chemical sensors.
Fluorescent and chromogenic chemosensors are powerful tools in analytical chemistry for the detection of various analytes. The pyridine moiety is a known component in the design of fluorescent sensors for cations mdpi.com. The fluorescence properties of such sensors are often modulated by the binding of metal ions to the nitrogen atom of the pyridine ring mdpi.com.
In the context of this compound, the dinitro groups are expected to play a crucial role in its sensing capabilities. Nitroaromatic compounds are known to be effective quenchers of fluorescence, a principle that has been widely used in the detection of explosives acs.orgnih.gov. Therefore, a sensor molecule incorporating the this compound scaffold could exhibit changes in its fluorescence or color upon interaction with specific analytes, particularly those that can interact with the electron-deficient aromatic system or the amine group. The development of sensors for nitroaromatic compounds is an active area of research, and amine-functionalized materials have shown great promise in this regard.
The selectivity and sensitivity of a chemosensor are critical parameters that determine its practical utility. For a sensor based on this compound, the sensing mechanism would likely involve interactions such as hydrogen bonding, π-π stacking, or charge-transfer complex formation between the sensor and the analyte.
The amine group can act as a hydrogen bond donor or acceptor, providing a site for specific recognition of analytes. The electron-deficient dinitrophenylpyridine core can participate in π-π stacking interactions with electron-rich aromatic analytes. Furthermore, the strong electron-withdrawing nature of the dinitro groups can facilitate photoinduced electron transfer (PET) from an excited state of a fluorophore to the dinitroaromatic moiety, leading to fluorescence quenching. This PET mechanism is a common strategy for designing "turn-off" fluorescent sensors.
Studies on other amine- and nitroaromatic-containing sensors have provided insights into these mechanisms. For instance, the selective and sensitive detection of 2,4,6-trinitrophenol by an amine-functionalized metal-organic framework was attributed to the strategic deployment of its free amine groups nih.gov. Understanding these fundamental interactions is key to designing highly selective and sensitive chemosensors based on the this compound structure.
Photochromic or Electrochromic Material Development
The presence of the dinitrobenzyl moiety in a related compound, 2-(2',4'-dinitrobenzyl)pyridine, is known to impart photochromic properties researchgate.net. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This phenomenon is associated with a photoinduced proton transfer reaction researchgate.net. Given the structural similarity, it is plausible that this compound could also exhibit photochromic behavior. The dinitro-substituted aromatic system can undergo structural changes upon irradiation, leading to a change in color.
Electrochromic materials, which change color in response to an electrical potential, often incorporate pyridine-based ligands. While direct studies on this compound are not available, research on other pyridine derivatives provides a basis for its potential in this area. For example, pyridine-based benzoquinone derivatives have been investigated as organic cathode materials in batteries, demonstrating the electrochemical activity of such structures rsc.org. The ability of the dinitrophenyl group to accept electrons suggests that this compound could undergo reversible redox reactions, which is a key requirement for electrochromic materials.
Future Research Directions and Challenges for 2,6 Dinitro N Phenylpyridin 3 Amine
Development of Novel and Highly Efficient Synthetic Routes
A primary challenge in the study of any novel compound is the development of efficient and scalable synthetic pathways. For 2,6-dinitro-N-phenylpyridin-3-amine, future research will likely focus on moving beyond classical, multi-step procedures to more innovative and sustainable methods.
A significant opportunity lies in the application of multicomponent condensation reactions (MCRs). nih.gov These reactions, which combine three or more starting materials in a single step to form a complex product, offer inherent advantages in terms of atom economy, reduced waste, and simplified purification. nih.gov Developing an MCR for this target compound would represent a substantial improvement in efficiency. Another promising avenue is the exploration of syntheses from renewable feedstocks, such as lignin (B12514952), which is a rich source of aromatic compounds. nih.gov Research into converting lignin-derived platform chemicals into nitrogen-containing aryl compounds is a growing field that could provide a sustainable route to precursors for this compound. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, one-pot synthesis. nih.gov | Catalyst development, optimization of reaction conditions, control of regioselectivity. |
| Flow Chemistry | Precise control of reaction parameters, improved safety for nitration steps, potential for automation and scale-up. | High initial equipment cost, potential for channel clogging. |
| Renewable Feedstocks (e.g., Lignin-derived) | Sustainability, reduced reliance on fossil fuels, potential for novel precursors. nih.gov | Complexities of lignin depolymerization, development of efficient conversion pathways. nih.gov |
| Catalytic C-N Cross-Coupling | High selectivity, broad substrate scope for related amine syntheses. | Catalyst cost and sensitivity, optimization to overcome steric hindrance from ortho-nitro group. |
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is predicted to be dominated by the electron-withdrawing nature of the two nitro groups, which strongly activates the pyridine (B92270) ring towards certain reactions.
A key area for future exploration is the Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net The nitro groups make the pyridine ring highly susceptible to attack by nucleophiles. researchgate.net Computational studies on related dinitropyridines demonstrate that this activation can be harnessed for targeted substitutions. researchgate.net Future research should systematically investigate the SNAr reactivity of this compound with a wide array of nucleophiles (O, N, S, and C-based) to map its substitution patterns and synthetic potential.
Beyond SNAr, other reactivity pathways remain largely unexplored. The selective reduction of one or both nitro groups could yield novel diamino or nitro-amino pyridine derivatives, which are valuable synthons for pharmaceuticals and materials. Furthermore, the N-H bond of the secondary amine offers a handle for further functionalization, and the phenyl group could be subject to electrophilic substitution, although this would be challenging given the deactivating nature of the main pyridine ring system.
Advanced Computational Modeling for Complex Systems
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and saving significant resources. mdpi.comnih.gov For this compound, advanced computational modeling is not just an accessory to research but a fundamental necessity for understanding its complex nature.
Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability, and reaction mechanisms. researchgate.net Such calculations can be used to analyze the transition states and energy barriers for reactions like SNAr, predict spectroscopic properties (NMR, IR, UV-Vis), and assess the impact of substituent placement on reactivity. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the compound's behavior in complex environments, such as in solution or interacting with biological macromolecules. jchemlett.com These simulations can predict binding affinities for potential protein targets and elucidate the molecular-level interactions that govern biological activity. researchgate.netjchemlett.com The integration of these computational approaches can accelerate the discovery of new applications and provide a theoretical foundation for experimental findings. nih.govprinceton.edu
Table 2: Applications of Computational Modeling
| Modeling Technique | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. researchgate.net | Optimized geometry, reaction energy profiles, spectroscopic data, electrostatic potential maps. |
| Molecular Dynamics (MD) | Simulate interactions with biological targets (e.g., proteins, DNA). jchemlett.com | Binding modes, interaction energies, conformational changes, potential mechanisms of action. jchemlett.comyoutube.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Models correlating molecular descriptors with antimicrobial or other activities. |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Pyridine derivatives are a cornerstone of medicinal chemistry, found in numerous drugs and bioactive compounds. nih.govnih.gov The structure of this compound suggests it could possess interesting biological properties, particularly as an antimicrobial agent. nih.gov A major future challenge is to screen this compound for activity and, if active, to elucidate its precise molecular mechanism of action.
Many antimicrobial peptides and small molecules function by disrupting the bacterial cell membrane or by inhibiting essential intracellular processes like the synthesis of proteins or nucleic acids. nih.gov Future research should investigate if this compound follows a similar path. Techniques such as cell permeability assays, DNA binding studies, and enzyme inhibition assays will be crucial.
Understanding the molecular basis of any observed bioactivity is paramount. This involves identifying the specific cellular targets. ijmedrev.comcaister.comrepec.org If the compound shows promise, it will also be critical to study potential bacterial resistance mechanisms, such as enzymatic degradation or removal by efflux pumps, which are common challenges in antibiotic development. youtube.comnih.gov
Design of Next-Generation Materials with Tailored Properties
The unique combination of an aromatic amine and dinitro-substituted heterocycle makes this compound an intriguing candidate for advanced materials science. The future in this area lies in harnessing its electronic and structural features to create materials with specific, tailored functions.
The presence of nitro groups (electron-withdrawing) and an amino group (electron-donating) creates a "push-pull" system, which is a common motif in materials with nonlinear optical (NLO) properties. Investigating the NLO characteristics of this compound and its derivatives could lead to applications in photonics and optical data storage.
Furthermore, this compound could serve as a monomer for the synthesis of novel polymers. For instance, the amine functionality could be used to incorporate the dinitropyridine unit into polyamides or polyimides. These new polymers could exhibit enhanced thermal stability, specific electronic properties, or high refractive indices. Another avenue of exploration is in the field of energetic materials, where nitroaromatic compounds are foundational, though this would require extensive safety and stability testing. The inherent fluorescence of similar heterocyclic structures also suggests potential applications in developing sensors or probes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
